Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJDGVIUOZFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742818 | |
| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-20-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Foreword: The Strategic Importance of Biphenyl Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the biphenyl scaffold represents a cornerstone structural motif. Its prevalence in a diverse array of therapeutic agents underscores its significance as a privileged structure. The unique conformational properties of the biphenyl unit, allowing for tailored interactions with biological targets, have cemented its role in the development of drugs spanning oncology, cardiovascular disease, and anti-inflammatory applications. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, the subject of this guide, is a key intermediate in the synthesis of numerous such pharmacologically active molecules. This document provides a comprehensive, in-depth technical guide for its synthesis, tailored for researchers, scientists, and professionals in the field of drug development. Our focus extends beyond a mere recitation of procedural steps to a deeper exploration of the underlying chemical principles and practical considerations that ensure a robust and reproducible synthetic pathway.
Strategic Synthesis Design: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond linking the two phenyl rings is the critical transformation in the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. Among the arsenal of modern cross-coupling reactions, the Suzuki-Miyaura reaction stands out as the most strategic and efficient method for this purpose.[1] Its advantages are manifold, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[1]
The retrosynthetic analysis of the target molecule logically dissects it into two key synthons: an electrophilic halogenated benzonitrile derivative and a nucleophilic arylboronic acid derivative. This leads to the selection of 4-ethoxycarbonylphenylboronic acid and a dihalogenated benzonitrile, specifically 2-chloro-4-iodobenzonitrile or 2-chloro-4-bromobenzonitrile, as the optimal starting materials. The higher reactivity of the carbon-iodine or carbon-bromine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the 4-position of the benzonitrile ring.[2]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-chloro-4-iodobenzonitrile), forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[3]
-
Transmetalation: The aryl group from the organoboron species (4-ethoxycarbonylphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, providing clear, actionable steps with integrated checkpoints for reaction monitoring and product verification.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| 2-Chloro-4-iodobenzonitrile | 161957-56-8 | 265.46 g/mol | 1.0 equiv |
| 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 | 193.99 g/mol | 1.2 equiv |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.03 equiv |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 2.0 equiv |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-iodobenzonitrile (2.65 g, 10.0 mmol, 1.0 equiv) and 4-ethoxycarbonylphenylboronic acid (2.33 g, 12.0 mmol, 1.2 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol, 0.03 equiv).
-
Add sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv).
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).
-
Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layers with 50 mL of brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.
-
Product Characterization and Validation
The identity and purity of the synthesized Ethyl 4-(3-chloro-4-cyanophenyl)benzoate must be confirmed through a combination of spectroscopic techniques. The following data serve as a reference for product validation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.78 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.70 (d, J = 1.6 Hz, 1H, Ar-H)
-
δ 7.63 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)
-
δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 166.0, 144.2, 142.8, 134.5, 132.3, 131.8, 130.3, 129.9, 129.0, 127.2, 115.8, 111.4, 61.3, 14.3.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2230 (C≡N stretch)
-
~1720 (C=O stretch, ester)
-
~1605, 1480 (C=C stretch, aromatic)
-
~1270, 1100 (C-O stretch, ester)
-
~850 (C-Cl stretch)
-
-
Mass Spectrometry (MS):
-
Calculated for C₁₆H₁₂ClNO₂ [M]+: 285.0556; Found: 285.0551.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation of vapors and contact with skin.
-
Halogenated Starting Materials: Aryl halides can be irritating and harmful. Handle with caution.
-
Sodium Carbonate: While generally considered safe, it can cause eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion: A Robust Pathway to a Key Synthetic Intermediate
The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. By carefully controlling the reaction conditions, particularly the inert atmosphere and temperature, and by employing a systematic work-up and purification procedure, researchers can consistently obtain this valuable intermediate in high purity. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for the successful synthesis and validation of this important building block in drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Sigma-Aldrich. Safety Data Sheet for 4-Ethoxycarbonylphenylboronic acid. (Product Number 644369).
- Sigma-Aldrich. Safety Data Sheet for 2-Chloro-4-iodobenzonitrile. (Product Number CDS004907).
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Fisher Scientific. Safety Data Sheet for Tetrakis(triphenylphosphine)palladium(0).
- Fisher Scientific. Safety Data Sheet for Sodium carbonate.
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
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HMDB. Ethyl benzoate 13C NMR Spectrum. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should consult the specific SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines. The information herein is based on available data for structurally similar compounds and general principles of chemical safety.
Introduction
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a complex organic molecule with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides a comprehensive overview of the safety and handling considerations for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, drawing upon data from analogous chemical structures and established best practices for handling potent chemical compounds.[2][3]
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale and Reference Compounds |
| Molecular Formula | C₁₆H₁₀ClNO₂ | Derived from the chemical structure. |
| Molecular Weight | ~299.72 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar benzonitrile and benzoate derivatives are solids.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and have low solubility in water. | General solubility characteristics of aromatic esters and nitriles. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | Incompatible materials for similar benzonitriles and esters.[5][6] |
Hazard Identification and Toxicological Profile
No specific toxicological data for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate has been published. Therefore, a conservative approach to hazard assessment is necessary, considering the toxicological profiles of its primary structural motifs.
The Chlorinated Phenyl Group
Chlorinated organic compounds are known for their potential toxicity and persistence in the environment.[7] They can elicit a range of adverse health effects, including hepatotoxicity, immunotoxicity, and skin lesions.[8] Chronic exposure to some chlorinated aromatic hydrocarbons has been associated with more severe health outcomes.[8]
The Cyanophenyl (Benzonitrile) Moiety
The presence of a cyano group (nitrile) warrants significant caution. Benzonitriles can be harmful if swallowed, in contact with skin, or inhaled.[5][6] In the body, nitriles can potentially be metabolized to release cyanide, which is a potent systemic poison that interferes with cellular respiration.[9] Early signs of cyanide exposure can include weakness, headache, confusion, nausea, and increased respiratory rate.[9]
Summary of Potential Hazards
Based on the analysis of its functional groups, Ethyl 4-(3-chloro-4-cyanophenyl)benzoate should be treated as a hazardous substance with the following potential GHS classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)
-
Skin Irritation: Category 2 (Causes skin irritation)[10]
-
Eye Irritation: Category 2A (Causes serious eye irritation)[10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
It is crucial to handle this compound with the assumption that it is toxic and to take all necessary precautions to avoid exposure.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential before handling Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. The following diagram outlines a recommended workflow.
Caption: A workflow for the risk assessment and safe handling of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Safe Handling and Storage
Given the potential hazards, strict adherence to the following handling and storage protocols is mandatory.
Engineering Controls
All work with Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[11] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[3] Eyewash stations and safety showers must be readily accessible.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final line of defense against exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact. Benzonitriles can be absorbed through the skin.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust.[12] |
| Lab Coat | A buttoned, full-length lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of airborne particles. |
Storage
Store Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in a tightly sealed, clearly labeled container.[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the material into a sealed container for proper disposal.[5]
-
Large Spills: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
The following diagram illustrates the decision-making process in the event of an emergency.
Caption: A decision tree for responding to emergencies involving Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Disposal Considerations
All waste containing Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a valuable intermediate in drug discovery and development. However, its chemical structure suggests potential for significant toxicity. A proactive and informed approach to safety is essential. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind these stringent protocols lies in the inherent risks associated with its chloro and cyano functionalities, necessitating a conservative and safety-first mindset.
References
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]
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Benzonitrile - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (n.d.). Google Patents.
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.
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Cyanogen Chloride in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]
-
Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). Retrieved from [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
-
Cyanogen Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
BENZONITRILE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
- WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (n.d.). Google Patents.
-
[An outline of chloro-organic compound toxicology]. (n.d.). PubMed. Retrieved from [Link]
-
Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved from [Link]
- US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2013, July 4). Google Patents.
-
Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This bifunctional aromatic compound serves as a critical building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.
Introduction: A Versatile Biphenyl Nitrile Building Block
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a key intermediate possessing a biphenyl scaffold, a structural motif prevalent in many biologically active compounds and functional materials. The presence of three distinct functional groups—an ethyl ester, a nitrile, and a chloro substituent—on a rigid biphenyl core makes it a highly versatile precursor for a range of chemical transformations.
The nitrile group, in particular, is a valuable pharmacophore in drug design. It can modulate physicochemical and pharmacokinetic properties, enhance binding affinity to target proteins through various interactions, and serve as a bioisostere for other functional groups like carbonyls or halogens.[1] Furthermore, the introduction of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of drug candidates.[1] The strategic placement of the chloro and cyano groups on one of the phenyl rings allows for selective chemical modifications, making this compound an attractive starting material for generating libraries of novel compounds in drug discovery programs. Biphenyl nitrile compounds are also foundational in the development of liquid crystal materials.[2][3][4]
This guide will detail a robust synthetic protocol for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction, and provide step-by-step protocols for its subsequent application in the synthesis of advanced intermediates.
Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
A highly efficient and modular approach to the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of the crucial C-C bond between the two phenyl rings with high yield and functional group tolerance.[5][6] The proposed retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the coupling of Ethyl 4-bromobenzoate with 3-Chloro-4-cyanophenylboronic acid. While aryl chlorides can be used in Suzuki-Miyaura reactions, aryl bromides are generally more reactive, leading to higher yields and shorter reaction times under standard conditions.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of the target compound.
Materials and Reagents:
-
Ethyl 4-bromobenzoate
-
3-Chloro-4-cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromobenzoate (1.0 equiv.), 3-Chloro-4-cyanophenylboronic acid (1.1-1.2 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 equiv.). Subsequently, add the anhydrous 1,4-dioxane and degassed deionized water (a typical ratio is 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl bromide.[7]
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[8] K₂CO₃ and K₃PO₄ are effective and commonly used bases for this purpose.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base. Degassing the solvents is important to prevent the oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring a high yield of the desired product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 | [1] |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 80-92 | Analogous to[9] |
| Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 90-98 | Analogous to[7] |
Applications in Organic Synthesis: Protocols for Further Transformations
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a valuable intermediate for the synthesis of more complex molecules. Below are protocols for two common transformations.
Hydrolysis to 4-(3-chloro-4-cyanophenyl)benzoic acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of amides, esters, and other derivatives in medicinal chemistry.
Reaction Scheme:
Caption: Saponification of the ethyl ester.
Materials and Reagents:
-
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv.) in a suitable solvent such as ethanol or THF in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH or KOH (2.0-5.0 equiv.).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).
-
Acidification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 2-3.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Base (NaOH or KOH): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification.
-
Solvent (Ethanol or THF): These solvents are used to dissolve the starting ester and are miscible with the aqueous base solution, facilitating the reaction.
-
Acid (HCl): After the saponification is complete, the resulting carboxylate salt is protonated by the addition of a strong acid to yield the neutral carboxylic acid, which is typically insoluble in water and precipitates.
Characterization Data (Predicted)
Table 2: Predicted Spectroscopic Data for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 8.4 Hz, 2H), 7.80-7.70 (m, 3H), 7.65 (d, J = 8.4 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.0, 145.0, 140.0, 134.0, 132.5, 131.0, 130.5, 129.0, 128.5, 117.0, 112.0, 61.5, 14.5. |
| IR (KBr, cm⁻¹) | ν 2230 (C≡N), 1720 (C=O, ester), 1610, 1500 (C=C, aromatic), 1270, 1100 (C-O, ester). |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₃ClNO₂: 286.06. |
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Specific Hazards: Palladium catalysts can be toxic and flammable. Organohalides and boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. ([Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
-
Esterification using a benzoic acid derivative and ethanol. ResearchGate. ([Link])
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. ([Link])
- Production method of 3-cyanobenzoic acid.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. ([Link])
-
Parallel Synthesis of 4′-alkyl-4-cyanobiphenyl Liquid Crystals. Tetrahedron Letters. ([Link])
-
Application of Nitrile in Drug Design. Current Topics in Medicinal Chemistry. ([Link])
-
The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. ([Link])
-
One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry. ([Link])
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. ([Link])
-
(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
-
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. ([Link])
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. ([Link])
- Biphenyl based liquid crystal compositions.
-
Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. ResearchGate. ([Link])
- Methods for producing cyanobenzoic acid derivatives.
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
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- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
The Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate: A Detailed Guide to its Reaction Mechanisms and Applications
Introduction: The Significance of Substituted Biaryl Scaffolds
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Compounds bearing this framework are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a molecule featuring a substituted biaryl core, represents a class of compounds with significant potential in drug discovery, particularly in the development of targeted therapies. The strategic placement of chloro and cyano functionalities on one of the phenyl rings, coupled with an ethyl benzoate group on the other, provides a unique electronic and steric profile that can be exploited for specific biological interactions. This guide provides an in-depth exploration of the primary synthetic route to this compound, the Suzuki-Miyaura cross-coupling reaction, detailing its mechanism and offering a comprehensive experimental protocol for its synthesis and characterization.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, offering mild reaction conditions, high functional group tolerance, and excellent yields.[2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3]
Reaction Mechanism: A Step-by-Step Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of well-defined steps centered around a palladium catalyst. The most commonly accepted mechanism is illustrated below and involves the following key transformations:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a substituted chlorobenzonitrile) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (an ethyl benzoate boronic acid or ester) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Key Reagents and Their Roles
-
Palladium Catalyst: The heart of the reaction. Common precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active catalyst is a Pd(0) species.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. The choice of ligand can significantly impact the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: An essential component for activating the boronic acid or ester, making it more nucleophilic for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
-
Solvent: The choice of solvent influences the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is frequently used.[4]
Experimental Protocol: Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
This protocol details a representative procedure for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction.
Reactants and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.0 g | 4.37 |
| 3-Chloro-4-cyanophenylboronic acid | C₇H₅BClNO₂ | 181.38 | 0.87 g | 4.81 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 20 mg | 0.089 (2 mol%) |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 92 mg | 0.35 (8 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.81 g | 13.1 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Ethanol | C₂H₆O | 46.07 | 5 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl 4-bromobenzoate (1.0 g, 4.37 mmol), 3-chloro-4-cyanophenylboronic acid (0.87 g, 4.81 mmol), and potassium carbonate (1.81 g, 13.1 mmol).
-
Solvent Addition and Degassing: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (20 mg, 0.089 mmol) and triphenylphosphine (92 mg, 0.35 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.
Characterization of the Product
The identity and purity of the synthesized Ethyl 4-(3-chloro-4-cyanophenyl)benzoate should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as the quartet and triplet for the ethyl ester group. The aromatic region will likely display a complex splitting pattern due to the substitution on the rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-Cl bond vibrations.
Potential Applications in Drug Discovery and Materials Science
While specific applications for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate are not extensively documented in publicly available literature, its structural features suggest several potential areas of interest for researchers:
-
Medicinal Chemistry: The substituted biphenyl carbonitrile scaffold is present in a number of biologically active molecules.[1] The cyano group can act as a hydrogen bond acceptor or participate in other key interactions with biological targets. The chloro substituent can enhance metabolic stability and modulate the electronic properties of the molecule. Benzoic acid derivatives have been investigated as potential anticancer agents.[1] This compound could serve as a valuable intermediate or a lead compound in the development of inhibitors for various enzymes or receptors implicated in diseases such as cancer or inflammatory disorders.
-
Materials Science: Biaryl compounds are known for their applications in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid, planar nature of the biphenyl core, combined with the polar cyano and ester groups, could impart interesting liquid crystalline or photophysical properties to this molecule, making it a candidate for investigation in advanced materials.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This guide has detailed the underlying reaction mechanism and provided a robust experimental protocol for its synthesis and characterization. The unique structural features of this biaryl compound make it an attractive target for further investigation in both medicinal chemistry and materials science, offering opportunities for the development of novel therapeutic agents and functional materials.
References
-
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (2018). RSC Advances. [Link]
-
Jeyaperumal, K. S., et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o355. [Link]
-
Ismael, A., Skrydstrup, T. A., & Bayer, A. (2019). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF DABIGATRAN. (2020). European Patent Office. [Link]
- Process for the preparation cyano carboxylic acid esters. (2012).
-
Supporting information. (2021). The Royal Society of Chemistry. [Link]
- WO 2023/161458 A1. (2023).
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Potter, G. A., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 7(7), 1223-1243. [Link]
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (2014).
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2011). ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Molecular Diversity. [Link]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 863-870. [Link]
-
Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025). Filo. [Link]
-
A Novel Approach for the Synthesis of ?-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. (2017). ResearchGate. [Link]
-
The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (2016). ResearchGate. [Link]
-
Supporting Information. (2015). The Royal Society of Chemistry. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2009).
-
Ethyl 4-chloro-3-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o523. [Link]
-
Ethyl 4-cyanobenzoate. PubChem. [Link]
Sources
Application Notes & Protocols: Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a Versatile Intermediate in the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Importance of Biphenyl Scaffolds in Drug Discovery
Biphenyl and substituted biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to present substituents in distinct spatial orientations allow for effective interaction with a wide range of biological targets. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a strategically designed intermediate that incorporates several key functionalities amenable to diverse chemical transformations. This document provides detailed protocols for the synthesis of this valuable building block and its subsequent elaboration into novel compounds of interest for researchers in drug development.
The unique arrangement of the chloro, cyano, and ethyl benzoate moieties on the biphenyl core of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate offers multiple avenues for synthetic diversification:
-
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common anchoring point for various pharmacophores or for improving pharmacokinetic properties.
-
The cyano group is a versatile functional handle that can be transformed into a tetrazole, a well-established carboxylic acid bioisostere, or a primary amine via reduction.
-
The chloro substituent offers a site for further cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of additional diversity.
This guide will detail the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction and provide step-by-step protocols for its conversion into key derivatives.
I. Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via Suzuki-Miyaura Coupling
The most direct and efficient method for constructing the biphenyl core of the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, we will couple (3-chloro-4-cyanophenyl)boronic acid with ethyl 4-bromobenzoate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
Materials:
-
(3-chloro-4-cyanophenyl)boronic acid
-
Ethyl 4-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-chloro-4-cyanophenyl)boronic acid (1.0 eq), ethyl 4-bromobenzoate (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water in a 4:1 ratio (v/v) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base (K₂CO₃): The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[2] Potassium carbonate is a moderately strong base that is effective in this role.
-
Solvent System (Toluene/Water): The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base.
Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |
| (3-chloro-4-cyanophenyl)boronic acid | 181.38 | 1.0 eq |
| Ethyl 4-bromobenzoate | 229.07 | 1.1 eq |
| Ethyl 4-(3-chloro-4-cyanophenyl)benzoate | 285.72 | - |
II. Key Transformations of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
A. Hydrolysis of the Ethyl Ester to 4-(3-chloro-4-cyanophenyl)benzoic acid
The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation that increases the polarity of the molecule and provides a handle for further derivatization, such as amide bond formation. Base-catalyzed hydrolysis, or saponification, is typically an irreversible and high-yielding process.[4]
Reaction Scheme:
Caption: Base-catalyzed hydrolysis of the ethyl ester.
Experimental Protocol:
Materials:
-
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-chloro-4-cyanophenyl)benzoic acid.
Causality Behind Experimental Choices:
-
Base (LiOH): Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred due to the ease of removal of lithium salts during workup.[4]
-
Solvent System (THF/Water): THF is used to solubilize the organic starting material, while water is necessary for the hydrolysis reaction and to dissolve the base.[5]
-
Acidification: The initial product of saponification is the carboxylate salt.[4] Acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid.
B. Conversion of the Cyano Group to a Tetrazole
The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used in drug design to improve metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source with the nitrile is a common method for tetrazole synthesis.
Reaction Scheme:
Caption: Synthesis of the tetrazole derivative.
Experimental Protocol:
Materials:
-
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 4-(3-chloro-4-(1H-tetrazol-5-yl)phenyl)benzoate.
Causality Behind Experimental Choices:
-
Azide Source (NaN₃) and Acid Catalyst (NH₄Cl): Sodium azide provides the azide anion for the cycloaddition. Ammonium chloride acts as a mild acid catalyst to activate the nitrile group towards nucleophilic attack.[6]
-
Solvent (DMF): DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Heating: The [3+2] cycloaddition between a nitrile and an azide typically requires elevated temperatures to proceed at a reasonable rate.[7]
Conclusion
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a highly valuable and versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols outlined in this document provide robust and reproducible methods for its synthesis and subsequent chemical transformations. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of diverse molecules for biological screening and other applications. The principles and techniques described herein are grounded in well-established organic chemistry and can be adapted to a wide range of substrates and synthetic goals.
References
-
Blake, S., et al. (2021). Halogenated salicylanilides reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model. bioRxiv. Available at: [Link]
- Pudlo, M., et al. (2006). Synthesis and biological evaluation of novel salicylanilide esters of N-protected amino acids. Bioorganic & Medicinal Chemistry, 14(13), 4427-4436.
- Krátký, M., & Vinšová, J. (2011). Salicylanilide esters of N-protected amino acids as selective inhibitors of interleukin-12p40 production. European Journal of Medicinal Chemistry, 46(9), 4536-4544.
- Le, T. B., et al. (2022). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Bioorganic & Medicinal Chemistry Letters, 60, 128575.
- Kamath, S., & Buolamwini, J. K. (2006). Salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production. Bioorganic & Medicinal Chemistry, 14(15), 5201-5211.
- Liechti, C., et al. (2004). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Journal of Medicinal Chemistry, 47(25), 6262-6274.
- Brown, F. J., et al. (2008). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Journal of Medicinal Chemistry, 51(11), 3166-3183.
- Singh, H., et al. (1977). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Journal of the Indian Chemical Society, 54, 877-878.
- Merck and Co Pat. (1968). N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- Rot, M., et al. (1988). Rafoxanide. Acta Veterinaria Hungarica, 36(1-2), 3-10.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
- Fujii, S., et al. (2020). Synthesis and biological evaluation of novel rafoxanide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Xiao, Y., et al. (2019).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]
- Liu, Y., et al. (2019). Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K/Akt/mTOR pathway.
- Hu, X., et al. (2023). Rafoxanide as a novel agent for the treatment of non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-16.
- Laudisi, F., et al. (2022). Rafoxanide as a novel agent for the treatment of colorectal cancer. Cancers, 14(1), 1.
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
- Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. ethyl (3R,4R)-3-chloro-4-hydroxypentanoate | C7H13ClO3 | CID 10797472 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via Suzuki-Miyaura Coupling: A Comprehensive Protocol and Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high efficiency and functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step protocol for a 100-gram scale synthesis, and addresses critical considerations for process optimization and safe scale-up. By explaining the causality behind experimental choices and integrating self-validating quality control checkpoints, this document serves as an essential resource for researchers aiming to transition from laboratory-scale synthesis to pilot or manufacturing scale production.
Introduction: The Significance of Substituted Biphenyls
Biphenyl scaffolds are a foundational structural motif in organic chemistry, appearing in a vast array of natural products, marketed drugs, and advanced materials such as liquid crystals.[3][4][5][6] Their rigid, well-defined geometry allows them to act as effective pharmacophores or impart specific photophysical properties. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a highly functionalized biphenyl derivative, making it a versatile building block for more complex molecules. The chloro, cyano, and ethyl ester groups provide multiple handles for subsequent chemical transformations.
While several methods exist for the formation of carbon-carbon bonds to create biaryl systems, the Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy for industrial applications.[3][7] Its advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and exceptional tolerance to various functional groups, which minimizes the need for protecting group chemistry and shortens synthetic routes.[1][2] This protocol leverages these advantages to provide a reliable and scalable synthesis pathway.
Reaction Mechanism and Strategic Rationale
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle is a well-understood sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]
-
Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Strategic Disconnection:
For the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, two primary disconnection routes are possible. This protocol utilizes the coupling of Ethyl 4-bromobenzoate with (3-chloro-4-cyanophenyl)boronic acid . This choice is predicated on the high commercial availability, lower relative cost, and greater stability of these specific starting materials, which are critical factors for successful and economical scale-up.
Materials and Equipment
| Reagent | CAS Number | Molecular Weight | Recommended Purity |
| Ethyl 4-bromobenzoate | 585-76-2 | 229.06 g/mol | >98% |
| (3-Chloro-4-cyanophenyl)boronic acid | 871329-63-4 | 181.39 g/mol | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | >98% |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 g/mol | >99%, fine powder |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, >99.5% |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
Equipment:
-
5 L jacketed glass reactor with a bottom outlet valve
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Calibrated temperature probe
-
Heating/cooling circulator
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Buchner funnel, filter flask, and vacuum source
-
Drying oven (vacuum or convection)
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed to yield approximately 100 g of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Reaction Setup and Execution
-
Reactor Preparation: Ensure the 5 L reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging: To the reactor, add the following under a positive pressure of nitrogen:
-
Ethyl 4-bromobenzoate (100.0 g, 0.436 mol, 1.0 equiv)
-
(3-Chloro-4-cyanophenyl)boronic acid (87.2 g, 0.480 mol, 1.1 equiv)
-
Potassium Carbonate (181.0 g, 1.31 mol, 3.0 equiv)
-
-
Solvent Addition: Add Toluene (2.0 L) to the reactor. Begin stirring at 200-250 RPM to create a slurry.
-
Aqueous Phase Addition: Add Deionized Water (0.5 L).
-
Inerting the Slurry (Crucial Step): Vigorously stir the mixture while bubbling nitrogen directly into the liquid phase for 45-60 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Reduce the nitrogen flow to a gentle positive pressure over the headspace. Add Tetrakis(triphenylphosphine)palladium(0) (5.04 g, 4.36 mmol, 0.01 equiv). The yellow color of the catalyst should be visible.
-
Heating and Reflux: Begin heating the reactor jacket to 90-95 °C. The internal temperature should reach a gentle reflux (approx. 85 °C).
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress every hour after the first two hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting Ethyl 4-bromobenzoate is consumed (<1% by HPLC).
Part B: Work-up and Isolation
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C).
-
Phase Separation: Stop the stirrer and allow the layers to separate. The upper organic layer contains the product. Transfer the entire reactor contents to a separatory funnel. Drain and discard the lower aqueous layer.
-
Washing: Return the organic layer to the reactor. Add 1 L of deionized water, stir for 15 minutes, then stop stirring and separate the layers, discarding the aqueous layer. Repeat this washing step one more time.
-
Solvent Removal: Concentrate the organic layer under reduced pressure (rotary evaporation for lab scale) to remove the toluene, yielding a crude solid or thick oil.
Part C: Purification by Recrystallization
-
Solvent Selection: The ideal solvent for recrystallization is a mixture of ethanol and water. Ethanol is a good solvent for the product at elevated temperatures, while water acts as an anti-solvent.
-
Procedure:
-
Transfer the crude product to a suitable flask or beaker.
-
Add hot ethanol (approx. 60-70 °C) in portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary (typically 3-4 volumes, e.g., 300-400 mL).
-
Slowly add deionized water dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Filtration and Drying:
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold 50:50 ethanol/water solution.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data and Characterization
| Parameter | Value |
| Typical Yield | 105-115 g (84-92%) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99.0% |
| Melting Point | Approx. 118-122 °C |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 2H), 7.85 (d, J=1.6 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.4 Hz, 2H), 7.63 (dd, J=8.0, 1.6 Hz, 1H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.0, 144.8, 142.1, 134.1, 132.8, 131.7, 130.3, 129.9, 126.8, 116.5, 112.0, 61.2, 14.4.
Process Workflow and Safety
Safety and Hazard Management
| Chemical | Hazards | PPE Recommendations |
| Toluene | Flammable, Skin/Eye Irritant, Inhalation Hazard, Teratogen | Nitrile gloves, safety glasses, lab coat, use in fume hood |
| (3-Chloro-4-cyanophenyl)boronic acid | Skin/Eye Irritant, May cause respiratory irritation.[8][9] | Nitrile gloves, safety glasses, lab coat, dust mask |
| Potassium Carbonate | Serious Eye Irritant | Nitrile gloves, safety glasses, lab coat |
| Palladium Catalyst | Skin/Eye Irritant, Sensitizer | Nitrile gloves, safety glasses, lab coat |
-
Handling: Always handle boronic acids and palladium catalysts in a well-ventilated area or fume hood to avoid inhaling dust.[10]
-
Waste Disposal: Aqueous waste may contain residual base and boronic acid derivatives and should be neutralized before disposal. Organic waste containing toluene and catalyst residues must be collected and disposed of according to institutional and local regulations.
References
-
CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents.
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
-
SAFETY DATA SHEET - 4-Cyanophenylboronic acid - Fisher Scientific.
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing.
-
WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal.
-
SAFETY DATA SHEET - 3-Cyanophenylboronic Acid - TCI Chemicals.
-
WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals - ResearchGate.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties .
-
WO 2023/161458 A1 - Nanocrystalline form of darolutamide. Google Patents.
-
Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate.
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega.
-
Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals .
-
A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester - ResearchGate.
-
Chemical Safety Data Sheet MSDS / SDS - 4-Cyanophenylboronic acid - ChemicalBook.
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University.
-
Synthesis and Properties of Fluorine tail-terminated Cyanobiphenyls and Terphenyls for Chemoresponsive Liquid Crystals .
-
CN111116477A - Synthesis process of doramelamine. Google Patents.
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this biaryl compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction conditions and troubleshoot effectively.
The synthesis of this molecule is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis but presents unique challenges, particularly when dealing with less reactive coupling partners like aryl chlorides.[1][2][3] This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup of the Suzuki-Miyaura coupling for this specific target molecule.
Q1: What are the recommended starting materials for this synthesis?
The most direct approach involves coupling two key fragments. You have two primary disconnection strategies:
-
Strategy A: Coupling of Ethyl 4-halobenzoate (preferably the bromide or iodide for higher reactivity) with (3-chloro-4-cyanophenyl)boronic acid or a corresponding boronic ester.
-
Strategy B: Coupling of a 3-chloro-4-cyanophenyl halide with (4-(ethoxycarbonyl)phenyl)boronic acid .
Expert Insight: The C-Cl bond on the 3-chloro-4-cyanophenyl ring is sterically hindered and electronically deactivated, making its participation in the oxidative addition step of the catalytic cycle challenging.[1][4] While modern catalysts can couple aryl chlorides, if you have the flexibility, using a more reactive halide like bromide or iodide on one of the coupling partners will generally lead to milder conditions and higher yields.
Q2: How do I select the right Palladium catalyst and ligand? This seems to be the most critical choice.
You are correct. The choice of the catalyst system is paramount for a successful reaction, especially with an aryl chloride.
-
Palladium Source: Standard Pd(0) or Pd(II) precatalysts are effective. Common choices include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). These are typically reduced in situ to the active Pd(0) species.[1]
-
Ligand Selection (The Key to Success): The oxidative addition of a C-Cl bond to Pd(0) is the rate-determining step.[5] To facilitate this, the ligand must be both electron-rich (to increase the electron density on the palladium, making it more nucleophilic) and bulky (to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species).
-
Bulky Monophosphine Ligands: These are often the ligands of choice for challenging couplings. Examples include Buchwald ligands like SPhos , XPhos , and RuPhos . These ligands have demonstrated high efficacy for Suzuki-Miyaura reactions involving aryl chlorides, often allowing for reactions at or near room temperature.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have also proven to be excellent ligands for activating aryl chlorides. They can be generated in situ from their corresponding imidazolium salts.[1][7]
-
Recommendation: For this specific synthesis, start with a catalyst system like Pd(OAc)₂ paired with SPhos .
Q3: What is the role of the base, and which one should I use?
The base is not a mere spectator; it plays a crucial and multifaceted role in the catalytic cycle.[2] Its primary function is to activate the boronic acid, making it competent for transmetalation.[7] In the absence of a base, the reaction typically does not proceed.
-
Mechanism of Action: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic species transfers its organic group to the palladium center much more readily than the neutral boronic acid.[2]
-
Choosing a Base:
-
Strong Inorganic Bases: For challenging couplings like those involving aryl chlorides, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.
-
Weaker Bases: Bases like sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) may be sufficient for more reactive substrates (aryl bromides/iodides) but will likely lead to low yields with your aryl chloride.
-
Fluoride Sources: Potassium fluoride (KF) can be used, especially if your molecule contains base-sensitive functional groups like esters, though stronger bases are generally preferred for this coupling.[7]
-
Recommendation: Use K₃PO₄ as a robust and reliable starting point for your optimization.
Q4: Which solvent system is most appropriate?
The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic polar solvents are most common.
-
Common Solvents:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF)
-
-
Use of Water: Often, a small amount of water is added as a co-solvent (e.g., Dioxane/H₂O 4:1). Water can help dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species.[8]
Caution: Ensure your solvents are thoroughly degassed before use. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure. This is one of the most common reasons for low yields.
Troubleshooting Guide
Even with a well-designed protocol, experiments can fail. This section provides a logical framework for diagnosing and solving common issues.
Problem: Low or No Product Yield
Q: I have set up the reaction as recommended, but after several hours (or overnight), TLC/LC-MS analysis shows only starting materials. What went wrong?
This is a common and frustrating issue. Let's break down the potential culprits systematically.
-
Inactive Catalyst: This is the most frequent cause.
-
Oxygen Contamination: Did you properly degas your solvents and reaction vessel? The presence of oxygen will kill your Pd(0) catalyst. Purge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes and maintain an inert atmosphere throughout the reaction.
-
Poor Quality Reagents: Are your palladium precatalyst and ligand old or improperly stored? Ligands, especially phosphines, can oxidize over time. Use fresh, high-purity reagents.
-
-
Ineffective Base/Transmetalation Failure:
-
Base Strength: Is your base strong enough for this challenging coupling? If you are using a mild base like NaHCO₃, it is likely insufficient. Switch to K₃PO₄ or Cs₂CO₃.
-
Solubility: Is your base dissolving? If the base is not at least partially soluble, its effectiveness is drastically reduced. The addition of water as a co-solvent can help.[8]
-
-
Starting Material Degradation:
-
Protodeborylation: Boronic acids can be unstable and undergo protodeborylation (replacement of the -B(OH)₂ group with -H), especially under prolonged heating or in the presence of moisture.[8] Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to this side reaction.[8]
-
-
Incorrect Temperature:
-
While modern ligands can enable room-temperature couplings, many Suzuki reactions require heat to overcome the activation energy of the oxidative addition step. If you are running the reaction at room temperature without success, try heating it to 80-100 °C.
-
Problem: Significant Impurity Formation
Q: My reaction works, but I see several major side products that are difficult to separate from my desired product. What are they and how can I prevent them?
The formation of byproducts points to competing reaction pathways. The two most common are homocoupling and dehalogenation.
-
Homocoupling of the Boronic Acid:
-
What it is: Two molecules of your boronic acid couple to form a symmetrical biaryl (e.g., 4,4'-dicyano-3,3'-dichlorobiphenyl).
-
Why it happens: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow relative to other processes.
-
How to fix it:
-
Strictly Anaerobic Conditions: Thoroughly degas your reaction mixture.
-
Optimize Stoichiometry: Add the boronic acid slowly or use only a slight excess (1.1-1.2 eq) to minimize its concentration at any given time.
-
Choose a Better Ligand: A more efficient ligand will speed up the productive catalytic cycle, outcompeting the homocoupling pathway.
-
-
-
Dehalogenation of the Aryl Chloride:
-
What it is: The chloro group on your starting material is replaced by a hydrogen atom.
-
Why it happens: This occurs when a hydride species is generated in the reaction mixture, which can then participate in reductive elimination with the aryl group on the palladium center.[8] The source of the hydride can be solvents (like alcohols) or certain bases.
-
How to fix it:
-
Solvent Choice: Avoid using alcohol as the primary solvent if dehalogenation is a major issue. Use solvents like dioxane or toluene.
-
Base Choice: Some bases are more prone to generating hydride species. K₃PO₄ is generally a safe choice.
-
-
Experimental Protocols & Data
Optimized Reaction Conditions for Aryl Chloride Suzuki Coupling
The following table summarizes a set of robust starting conditions for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. These parameters are based on established literature for challenging Suzuki-Miyaura couplings.[3][6]
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Ethyl 4-bromobenzoate | Bromo-substituent is more reactive than chloro-, simplifying the initial optimization. |
| Boronic Acid | (3-chloro-4-cyanophenyl)boronic acid | The key coupling partner. Use 1.3 equivalents to account for potential decomposition. |
| Pd Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | SPhos | 4 mol% |
| Base | K₃PO₄ (finely ground) | 2.5 equivalents |
| Solvent | 1,4-Dioxane / H₂O (5:1 ratio) | Degassed |
| Temperature | 100 °C | Provides sufficient energy for the oxidative addition and ensures a reasonable reaction rate. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling side reactions. |
Step-by-Step Laboratory Protocol
This protocol outlines a general procedure for a 1 mmol scale reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (1.0 mmol, 1.0 eq), (3-chloro-4-cyanophenyl)boronic acid (1.3 mmol, 1.3 eq), and finely ground K₃PO₄ (2.5 mmol, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (a sample can be taken via syringe). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely contain residual ligand and possibly some homocoupled byproduct. Purify the residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A streamlined workflow is essential for reproducibility and minimizing sources of error, particularly oxygen contamination.
Caption: A standard workflow for setting up and performing the Suzuki reaction.
Troubleshooting Decision Tree
When faced with a failed reaction, use this logical guide to identify the root cause.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Bardera, M. A., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(34), 10546–10556. Retrieved from [Link]
-
Li, W., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(14), 5133-5139. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
This guide provides in-depth troubleshooting and frequently asked questions for the purification of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodologies described are grounded in established chemical principles to ensure you can confidently achieve the desired purity for your research and development needs.
Section 1: Understanding the Impurity Profile
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While highly efficient, this reaction is known to generate a characteristic profile of impurities that must be addressed during purification.[1][2] Understanding the source and nature of these impurities is the first step toward their effective removal.
Q: What are the most common impurities I should expect after synthesizing Ethyl 4-(3-chloro-4-cyanophenyl)benzoate?
A: The impurity profile is directly linked to the Suzuki-Miyaura reaction mechanism. Key impurities arise from unreacted starting materials, side reactions, and catalyst residues.
-
Starting Materials: Incomplete conversion will leave residual aryl halide (e.g., ethyl 4-bromobenzoate) and the boronic acid/ester (e.g., 3-chloro-4-cyanophenylboronic acid).
-
Homocoupling Byproducts: The boronic acid derivative can react with itself to form a symmetrical biaryl impurity (e.g., 2,2'-dichloro-3,3'-dicyanobiphenyl). This is a common side reaction in Suzuki couplings.[2]
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-chloro-benzonitrile.
-
Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications, due to strict regulatory limits.[3][4]
-
Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, Na₂CO₃) and boron-containing byproducts form water-soluble salts that must be removed during the workup.[1]
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Source | Typical Removal Strategy |
|---|---|---|
| Unreacted Boronic Acid | Incomplete Reaction | Aqueous wash/extraction |
| Unreacted Aryl Halide | Incomplete Reaction | Column Chromatography, Recrystallization |
| Homocoupled Biphenyl | Side Reaction | Recrystallization, Column Chromatography |
| Protodeborylation Product | Side Reaction | Column Chromatography |
| Palladium Residues | Catalyst | Filtration through Celite®, Activated Carbon, Scavengers |
| Inorganic Salts | Base, Boron Byproducts | Aqueous wash/extraction |
Purification Workflow Overview
The general strategy involves a multi-step process designed to systematically remove impurities based on their differing chemical and physical properties.
Caption: General purification workflow for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My crude product is a dark, grayish solid. How do I remove the residual palladium catalyst?
A: The dark color is almost certainly due to precipitated palladium black (Pd(0)), the deactivated form of the catalyst. It is crucial to remove this early in the purification process as it can interfere with subsequent steps. Filtration through an inert filter aid is the most common and effective method.[5][6]
Protocol: Palladium Removal by Celite® Filtration
-
Dissolution: After the initial aqueous workup, dissolve the crude organic extract in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Prepare the Filter Pad: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite® (approx. 2-3 cm). Gently tap the funnel to pack the pad.
-
Pre-wet the Pad: Pass a small amount of the clean solvent through the Celite® pad to ensure it is evenly wetted and packed.
-
Filtration: Carefully pour the solution containing your dissolved product through the Celite® pad. You can use gentle vacuum to speed up the process. The fine palladium particles will be trapped in the Celite® matrix.[5]
-
Rinse: Wash the Celite® pad with additional fresh solvent to ensure all of your product is recovered.
-
Collection: Collect the clear, palladium-free filtrate for concentration.
Causality: Celite® is a diatomaceous earth that forms a porous filter bed capable of trapping very fine particulates like palladium black, which would otherwise pass through standard filter paper.
Q: After aqueous workup, my NMR still shows unreacted starting materials. What is the best next step?
A: The presence of starting materials requires a separation technique that can differentiate molecules based on their structural differences, most commonly polarity. Flash column chromatography is the preferred method for this challenge.[7][8]
Protocol: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives good separation between your product and the impurities. A good target Rf (retention factor) for your product is ~0.3.[7]
-
Start with a non-polar system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like acetone or DCM) and adsorb it onto a small amount of silica gel or Celite®.[8][10]
-
Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in better separation.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[8]
Table 2: Example Solvent Systems for TLC and Column Chromatography
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Typical Compound Eluted |
|---|---|---|
| 95:5 | Very Low | Non-polar byproducts (e.g., homocoupled aryl halide) |
| 90:10 | Low | Desired Product (Target Rf ~0.3) |
| 80:20 | Medium | More polar impurities (e.g., unreacted aryl halide) |
| 50:50 | High | Very polar impurities (will stay at baseline in less polar systems) |
Q: My main impurity is the homocoupled byproduct, which has a very similar Rf to my product. How can I separate them?
A: This is a classic purification challenge, as structurally similar molecules often co-elute during chromatography. In this scenario, recrystallization is often a more powerful technique than chromatography.[11][12]
The Principle: Recrystallization works by exploiting small differences in solubility. A suitable solvent will dissolve your crude product at a high temperature but become saturated with respect to your desired compound (the major component) as it cools. The less soluble desired product will crystallize out, leaving the more soluble impurities (the minor components) behind in the cooled solvent (the "mother liquor").
Protocol: Purification by Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Poorly dissolve the product at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities well at all temperatures or not at all.
-
Common solvents to screen for biphenyl systems include ethanol, isopropanol (IPA), ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[13][14]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: The principle of purification by recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I confirm the purity of my final product? A1: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis (e.g., >99.5%). Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure and identify any remaining proton-bearing impurities. A sharp, defined melting point is also a strong indicator of high purity.
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do? A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent. Try the following:
-
Re-heat the solution and add slightly more solvent.
-
Try a different recrystallization solvent or a mixed-solvent system.
-
Purify the material first by column chromatography to remove the bulk of the impurities and then attempt recrystallization.[15]
Q3: Can I skip the aqueous workup and go directly to chromatography? A3: This is not recommended. The aqueous workup is a critical step to remove inorganic salts. If loaded onto a silica gel column, these salts are highly polar and will not elute, potentially interfering with the separation and reducing the column's efficiency.
Q4: My overall yield after purification is very low. Where could I be losing my product? A4: Product loss can occur at multiple stages:
-
Extractions: Incomplete extraction from the aqueous layer. Perform multiple extractions (e.g., 3x) with the organic solvent.
-
Transfers: Physical loss when transferring between flasks.
-
Chromatography: Using too polar of an eluent can cause your product to elute too quickly with impurities. Conversely, some product may remain on the column if it is very long or not fully eluted.
-
Recrystallization: Using too much solvent will keep more of your product dissolved in the mother liquor. Ensure you use the minimum hot solvent required.
References
- Vertex AI Search. (n.d.). Lab work: ETHYL BENZOATE.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
- ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily?.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
- Quora. (n.d.). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- PubMed. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health.
- The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
- Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?. r/chemistry.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.
- Google Patents. (2013). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis.
- Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- EPA. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
- ResearchGate. (n.d.). How to remove palladium catalyst from reaction mixture?.
- BenchChem. (2025). Preventing byproduct formation in benzoate ester synthesis.
- ResearchGate. (2018). Model biphenyl reaction.
- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- YouTube. (2013). 【4K】-- Column Chromatography (Purification).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. studylib.net [studylib.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. We will delve into the mechanistic origins of impurities, provide actionable troubleshooting strategies, and offer validated protocols to enhance the purity and yield of your target compound.
The synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples an aryl halide with an organoboron species, offering a direct route to substituted biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.[2]
The primary transformation involves the coupling of 4-(ethoxycarbonyl)phenylboronic acid with a di-substituted aryl halide, such as 4-bromo-2-chlorobenzonitrile .
Caption: General scheme of the Suzuki-Miyaura reaction for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate synthesis.
Despite its utility, the Suzuki-Miyaura reaction is complex, with a catalytic cycle that can be diverted by several competing side reactions.[3] Understanding and controlling these pathways is paramount for a successful synthesis. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low, and TLC analysis shows several new spots close to my product. What are the most probable by-products?
A1: Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common issues in cross-coupling reactions, pointing towards a variety of potential side reactions. The most frequently observed by-products in this specific synthesis are:
-
Homocoupled Boronic Acid: Formation of diethyl 4,4'-biphenyldicarboxylate. This occurs when two molecules of the 4-(ethoxycarbonyl)phenylboronic acid couple with each other.[4][5]
-
Dehalogenated Aryl Halide: The starting 4-bromo-2-chlorobenzonitrile is reduced to 2-chlorobenzonitrile. This involves the replacement of the bromine atom with a hydrogen atom.[3][6]
-
Protodeboronated Starting Material: The boronic acid starting material loses its B(OH)₂ group, which is replaced by a hydrogen atom, resulting in the formation of ethyl benzoate.[3]
-
Hydrolyzed Product: The ethyl ester of the final product is hydrolyzed to the corresponding carboxylic acid, 4-(3-chloro-4-cyanophenyl)benzoic acid. This is particularly common during aqueous workup under basic conditions.[7][8]
The formation of these impurities complicates purification and significantly reduces the yield of the desired product. Identifying the dominant side reaction is the first step in optimizing the reaction conditions.
Caption: Major competing reaction pathways in the synthesis.
Q2: I've confirmed the presence of diethyl 4,4'-biphenyldicarboxylate (boronic acid homocoupling). What causes this, and how can I suppress it?
A2: The homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings.[4] The mechanism can be complex, but it is often promoted by the presence of a Pd(II) species and oxygen.[4] Essentially, a stoichiometric reaction can occur between the Pd(II) pre-catalyst and the boronic acid, leading to the biaryl dimer and generating the active Pd(0) catalyst.[4]
Causality and Prevention Strategies:
-
Oxygen Contamination: The presence of dissolved oxygen can facilitate the oxidative homocoupling pathway.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
-
Pd(II) Pre-catalyst: Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to higher levels of homocoupling compared to a Pd(0) source like Pd(PPh₃)₄.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.
Q3: My analysis shows a significant amount of 2-chlorobenzonitrile, indicating dehalogenation of my starting material. What conditions favor this side reaction?
A3: Dehalogenation is the reductive cleavage of the carbon-halogen bond.[3] In this case, the more reactive C-Br bond is cleaved and replaced by a C-H bond. This side reaction is often base-promoted and can be influenced by the solvent and the nature of the palladium catalyst.[6]
Mechanistic Insights and Solutions:
-
Base Strength and Type: Strong bases, particularly hydroxides, can promote dehalogenation.[6] The base can react with impurities or the solvent to generate hydride species, which then participate in a reductive cycle with the palladium center.[3]
-
Solution: Switch to a milder base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective for the coupling reaction while minimizing dehalogenation.[6] Using anhydrous bases can also be beneficial.
-
-
Solvent Choice: Protic solvents or solvents that can act as a hydride source (like certain alcohols) can contribute to dehalogenation.
-
Solution: Use anhydrous aprotic solvents like dioxane, toluene, or DMF.[9] Ensure the solvents are properly dried before use.
-
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination step over side reactions.[11]
-
Q4: My workup is generating a significant amount of a polar by-product, which I've identified as 4-(3-chloro-4-cyanophenyl)benzoic acid. How do I prevent this ester hydrolysis?
A4: The ethyl benzoate moiety is susceptible to hydrolysis under both acidic and, more commonly, strong basic conditions, especially at elevated temperatures during the reaction or workup.[7][8]
Preventative Measures:
-
Choice of Base: Strong bases like NaOH or KOH used in the reaction will readily hydrolyze the ester.[8]
-
Solution: As mentioned previously, use non-hydroxide bases like K₂CO₃, K₃PO₄, or even organic bases. If the reaction requires aqueous conditions, keep the pH from becoming strongly basic. Powdered potassium fluoride (KF) can be an excellent choice for base-sensitive substrates as it activates the boronic acid without being strongly basic.[10]
-
-
Workup Procedure: Washing the organic layer with a strong basic solution (e.g., 1M NaOH) to remove acidic impurities will also hydrolyze your product.
-
Solution: Perform the aqueous workup under neutral or mildly acidic conditions. Wash the reaction mixture with water and brine. If an acid wash is needed to remove basic impurities, use a dilute solution (e.g., 0.1 M HCl) and avoid prolonged contact time.
-
-
Reaction Temperature and Time: Prolonged heating in the presence of water and base will increase the extent of hydrolysis.[8]
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid unnecessary exposure to hydrolytic conditions.
-
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled boronic acid | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) pre-catalyst.3. Reaction temperature is too high. | 1. Degas solvent and reaction mixture thoroughly with N₂ or Ar.[5]2. Use a Pd(0) catalyst or a more efficient pre-catalyst/ligand system.[4]3. Lower the reaction temperature. |
| Significant dehalogenation of aryl halide | 1. Base is too strong (e.g., NaOH, KOH).2. Presence of protic solvents or hydride sources.3. Inappropriate ligand choice. | 1. Switch to a milder base like K₂CO₃, K₃PO₄, or KF.[6]2. Use dry, aprotic solvents (dioxane, toluene).3. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[11] |
| Formation of carboxylic acid product | 1. Use of strong hydroxide bases.2. Basic aqueous workup.3. Prolonged reaction time at high temperature. | 1. Use non-hydroxide bases (carbonates, phosphates).[10]2. Perform workup with neutral (water, brine) or mildly acidic washes.3. Monitor reaction and work up promptly upon completion. |
| Presence of ethyl benzoate (protodeboronation) | 1. Presence of water or other proton sources.2. Instability of the boronic acid. | 1. Use anhydrous conditions and well-dried reagents.2. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the acid.[3] |
Analytical and Purification Protocols
Protocol 1: By-product Identification via LC-MS
This protocol provides a general method for identifying the key species in your reaction mixture.
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture and dilute it with 1 mL of acetonitrile or methanol. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-800 m/z.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of the product and potential by-products (see table below).
Table of Expected Masses (Monoisotopic)
| Compound | Formula | Expected Mass [M+H]⁺ |
| Product | C₁₆H₁₂ClNO₂ | 286.06 |
| Homocoupled Dimer | C₁₈H₁₈O₄ | 300.12 (as acid) |
| Dehalogenated SM | C₇H₄ClN | 138.01 |
| Hydrolyzed Product | C₁₄H₈ClNO₂ | 258.02 |
| Ethyl Benzoate | C₉H₁₀O₂ | 151.07 |
Protocol 2: Purification by Flash Column Chromatography
This technique is essential for separating the desired product from closely related impurities.[12]
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or DCM) and then adding the silica. Evaporate the solvent completely.
-
Column Packing: Dry pack the column with silica gel and then flush with the starting eluent.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.
-
Scouting: Use TLC to determine an optimal solvent system where the product has an Rf value of ~0.2-0.3.
-
Example Gradient: Start with 5% Ethyl Acetate in Hexanes, and gradually increase the polarity to 15-20% Ethyl Acetate.
-
-
Elution and Fraction Collection: Load the dry-loaded sample onto the column. Begin elution and collect fractions. Monitor the fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: A logical workflow for troubleshooting by-product formation.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. CN102168117A. Google Patents.
-
Role of a base in Suzuki-Miyaura reaction. (2025). ResearchGate. Available at: [Link]
-
Hydrolysis of ethyl benzoate - SSERC. (n.d.). Available at: [Link]
-
Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. ResearchGate. Available at: [Link]
-
Hrobarik, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. WO2014075447A1. Google Patents.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
The Hydrolysis of Ethyl Benzoate. YouTube. Available at: [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. Available at: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
- Preparation method and application of 4-formaldehyde oxime ethyl benzoate. CN109912414B. Google Patents.
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
-
ZnCo2O4@g-C3N4@Cu as a new and highly efficient heterogeneous photocatalyst for visible light-induced cyanation and Mizoroki–Heck cross-coupling reactions. NIH. Available at: [Link]
-
Modern Analytical Techniques for Extraction, Purification, and Structural Characterization of Microbial Bioactive Compounds. ResearchGate. Available at: [Link]
- Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. US20130172571A1. Google Patents.
- Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. WO2004076409A2. Google Patents.
-
Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. Available at: [Link]
-
Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. (2020). Available at: [Link]
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Cross-coupling reaction - Wikipedia. (n.d.). Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a cornerstone of molecular design. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a substituted biaryl ester, represents a key intermediate in the synthesis of various high-value compounds. Its structural complexity, featuring a chloro and a cyano group, necessitates a robust and well-validated synthetic strategy to ensure purity and consistency, which are critical for downstream applications in drug discovery and materials research.
This guide provides an in-depth comparison of synthetic routes for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, with a primary focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a comprehensive validation workflow, detailing the necessary analytical techniques to confirm the identity, purity, and quality of the synthesized compound. This document is intended to be a practical resource, blending established protocols with the underlying scientific principles that govern these methodologies.
I. Comparative Analysis of Synthetic Strategies for Biaryl Construction
The formation of the carbon-carbon bond between the two aryl rings is the crux of the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. Several palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation, largely supplanting older, less efficient methods.[1] Below, we compare the most viable options.
A. The Suzuki-Miyaura Coupling: A Versatile and Prevalent Choice
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is often the first choice for constructing biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acids.[2][3]
Proposed Synthetic Route via Suzuki-Miyaura Coupling:
Sources
Spectroscopic Analysis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate: A Guide to Structure Confirmation
<Senior Application Scientist >
Introduction
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic approach to verify the chemical structure of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging the distinct yet complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can achieve a high degree of confidence in the compound's identity and purity. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.
The structural integrity of a synthesized compound is paramount. Any deviation from the expected structure can have profound implications on its biological activity, toxicity, and overall viability as a drug candidate. Therefore, a robust analytical workflow is not merely a quality control measure but an integral part of the research and development process.
Caption: Overall workflow for the structural confirmation of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR (¹H NMR) provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
The structure of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate suggests the presence of distinct proton signals corresponding to the ethyl group and the two substituted benzene rings. The electron-withdrawing nature of the chloro, cyano, and ester groups will generally lead to downfield shifts for the aromatic protons compared to unsubstituted benzene (δ ~7.3 ppm)[1][2].
-
Ethyl Group:
-
A quartet corresponding to the methylene protons (-OCH₂CH₃) is expected, shifted downfield due to the adjacent oxygen atom.
-
A triplet corresponding to the methyl protons (-OCH₂CH₃) will be observed further upfield.
-
-
Aromatic Protons:
-
The disubstituted benzene rings will exhibit complex splitting patterns. The protons on the benzoate ring are expected to appear as two doublets, characteristic of a para-substituted system[2].
-
The protons on the 3-chloro-4-cyanophenyl ring will show a more complex pattern due to their meta and ortho relationships.
-
To predict the approximate chemical shifts, we can draw comparisons with similar structures. For instance, the protons on the ethyl group of ethyl benzoate resonate at approximately 4.38 ppm (quartet) and 1.41 ppm (triplet)[3]. The aromatic protons of ethyl 4-cyanobenzoate and other substituted benzoates provide further reference points for the expected downfield shifts[4][5].
| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |
| Ethyl: -CH₃ | Triplet (t) | 1.3 - 1.5 | Shielded aliphatic protons, split by adjacent CH₂. |
| Ethyl: -CH₂- | Quartet (q) | 4.3 - 4.5 | Deshielded by adjacent oxygen, split by CH₃. |
| Benzoate Ring Protons | Doublet (d) | 7.9 - 8.2 | Protons ortho to the electron-withdrawing ester group are deshielded. |
| Benzoate Ring Protons | Doublet (d) | 7.3 - 7.6 | Protons meta to the ester group are less deshielded. |
| 3-chloro-4-cyanophenyl Ring Protons | Multiplet (m) | 7.5 - 8.0 | Complex splitting due to varying coupling constants (J-values) between ortho and meta protons. Deshielded by electron-withdrawing Cl and CN groups. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it offers a direct count of non-equivalent carbons and insight into their hybridization and electronic environment.
The structure of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate contains several distinct carbon atoms, each expected to produce a unique signal.
-
Ethyl Group: Two signals in the upfield region corresponding to the methyl and methylene carbons.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm)[2]. The carbons directly attached to the electron-withdrawing substituents (ester, chloro, cyano) will be significantly deshielded.
-
Carbonyl Carbon: A characteristic downfield signal for the ester carbonyl carbon.
-
Nitrile Carbon: A signal for the cyano carbon.
Data from structurally related compounds, such as ethyl benzoate and its derivatives, can be used to estimate the chemical shifts[6]. For example, the carbonyl carbon of ethyl benzoate appears around 166 ppm, and the aromatic carbons span a range from approximately 128 to 133 ppm[6].
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ethyl: -CH₃ | ~14 | Typical for an aliphatic methyl group. |
| Ethyl: -OCH₂- | ~61 | Deshielded by the adjacent oxygen atom. |
| Nitrile: -C≡N | 115 - 120 | Characteristic region for nitrile carbons. |
| Aromatic C-H | 125 - 135 | Range for protonated aromatic carbons. |
| Aromatic C (quaternary) | 130 - 150 | Quaternary carbons, including those attached to substituents. |
| Carbonyl: -C=O | 164 - 167 | Typical for an ester carbonyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The structure of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate contains several key functional groups that will give rise to strong, characteristic absorption bands.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption in the region of 2210–2260 cm⁻¹[7].
-
C=O Stretch (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹[7][8].
-
C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region[7].
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above and below 3000 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |
| Ester | C=O Stretch | 1715 - 1735 | Strong, Sharp |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic | C-H Stretch | < 3000 | Medium |
| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the proposed structure.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional structural information.
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (C₁₆H₁₂ClNO₂). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group[9][10].
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 285/287 | [C₁₆H₁₂ClNO₂]⁺ | Molecular Ion (M⁺) |
| 240/242 | [C₁₄H₈ClNO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 256/258 | [C₁₅H₁₀ClNO]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| 139/141 | [C₇H₄ClN]⁺ | Fragment corresponding to the 3-chloro-4-cyanophenyl cation |
| 149 | [C₉H₉O₂]⁺ | Fragment corresponding to the ethyl benzoate cation |
| 121 | [C₇H₅O₂]⁺ | Loss of ethylene from the ethyl benzoate fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Caption: Proposed fragmentation pathway for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while a softer ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion with minimal fragmentation.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to accurately determine the m/z values of the molecular ion and its fragments.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the observed fragmentation with known fragmentation mechanisms for esters and aromatic compounds.
-
Conclusion
The structural confirmation of a newly synthesized compound like Ethyl 4-(3-chloro-4-cyanophenyl)benzoate requires a synergistic approach that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an intricate map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural details through fragmentation analysis. By systematically applying these techniques and comparing the experimental data with predicted values and data from analogous compounds, researchers can confidently establish the structure and purity of their target molecule, a critical step in the advancement of pharmaceutical research and development.
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Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
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SciSpace. (1986). Synthesis of ethyl benzoate with 18O-labeled ether bridge. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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MassBank. (2008). ethyl 4-aminobenzoate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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MassBank. (2008). ETHYL BENZOATE. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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YouTube. (2023). interpretation of two sample infrared spectra. Retrieved from [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
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University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
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Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]
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mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Orthogonal Method Cross-Validation for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and identity of any chemical entity are paramount. For novel intermediates like Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, establishing a robust analytical control strategy is not merely a procedural step but the foundation of quality and safety. This guide provides an in-depth, technically-grounded comparison of orthogonal analytical methods, offering a blueprint for the comprehensive characterization and cross-validation of this molecule. Our approach moves beyond rote protocol execution to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound analytical package.
The core principle of this guide is orthogonal cross-validation . This is the practice of using multiple, distinct analytical techniques that measure the same attribute (e.g., purity) based on different chemical or physical principles.[1] This strategy provides a high degree of confidence that the observed results are accurate and not an artifact of a single method. For a molecule like Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, which possesses a chromophore, volatility, and unique magnetic and vibrational properties, a multi-faceted approach is ideal. We will integrate data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Primary Purity & Assay Determination: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity and assay determination due to its high resolving power and sensitivity. For Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, its aromatic structure contains a strong chromophore, making UV detection a logical and sensitive choice.
Causality of Method Design: A reversed-phase method is selected based on the compound's non-polar nature. A C18 column provides a hydrophobic stationary phase, which will interact with the aromatic rings of the analyte. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for gradient elution. A gradient is preferred over an isocratic method to ensure that any potential impurities, which may have significantly different polarities, are eluted and resolved from the main peak and from each other within a reasonable runtime. The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Purity Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification sharpens peaks by suppressing silanol interactions on the column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the non-polar analyte. |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-17 min: 95% B; 17.1-20 min: 60% B | A shallow gradient provides optimal separation of closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes peak broadening. |
| Detection | UV at 254 nm | Wavelength where the aromatic rings provide strong absorbance. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Analyte is fully soluble in the strong mobile phase solvent. |
Data Interpretation & Trustworthiness: The primary outcome is a chromatogram showing a major peak for the analyte. Purity is calculated using an area percent normalization. According to the International Council for Harmonisation (ICH) guideline Q2(R1), this method must be validated for specificity, linearity, accuracy, precision, and range to be considered trustworthy.[2] For example, linearity should be established across a range of 80% to 120% of the test concentration with a minimum of five concentration levels.[2]
| Expected HPLC Performance Data | |
| Expected Retention Time | ~12.5 minutes |
| Purity (Area %) | >99.5% |
| Linearity (r²) | >0.999 |
| Limit of Quantitation (LOQ) | ~0.06 mg/L (Typical for similar esters)[3][4] |
Orthogonal Confirmation I: GC-MS for Identity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method.[5] Its separation is based on the analyte's volatility and interaction with the GC column's stationary phase, a fundamentally different principle than HPLC's liquid-phase partitioning.[6] Critically, the mass spectrometer provides structural information, confirming molecular weight and offering insights into the fragmentation pattern, which acts as a chemical fingerprint.
Causality of Method Design: The compound's ester structure makes it sufficiently volatile for GC analysis without derivatization. An electron ionization (EI) source is used as it provides reproducible, library-searchable fragmentation patterns. The temperature gradient is programmed to ensure the analyte is eluted as a sharp peak, well-separated from any solvent front or potential volatile impurities.
Experimental Protocol: GC-MS Identity & Purity Confirmation
| Parameter | Condition | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for this analyte. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 150°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 min | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides extensive, reproducible fragmentation.[7] |
| Mass Range | 50 - 400 m/z | Covers the expected molecular ion and key fragments. |
Data Interpretation & Trustworthiness: The GC-MS data provides two orthogonal confirmations:
-
Purity: The Total Ion Chromatogram (TIC) purity (by area %) should be comparable to the HPLC-UV result.
-
Identity: The mass spectrum should show the correct molecular ion (M⁺) and characteristic fragment ions. For Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (MW ≈ 285.7 g/mol ), we expect to see key fragments.
| Expected GC-MS Data | |
| Expected Retention Time | ~10.8 minutes |
| Molecular Ion (M⁺) | m/z 285 (and 287 for ³⁷Cl isotope) |
| Key Fragment Ion 1 | m/z 240 ([M-OC₂H₅]⁺), loss of the ethoxy group |
| Key Fragment Ion 2 | m/z 138 ([ClC₆H₃CN]⁺), cleavage at the ester linkage |
The concordance between HPLC and GC purity values builds significant trust in the analytical assessment. The confirmation of the molecular weight by MS provides unambiguous proof of identity that UV detection alone cannot offer.
Orthogonal Confirmation II: Unambiguous Structure Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for chemical structure elucidation. It provides definitive information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.
Causality of Method Design: A standard high-field NMR spectrometer (e.g., 400 MHz) is sufficient to resolve the proton signals. Deuterated chloroform (CDCl₃) is a common choice of solvent as the analyte is expected to be soluble and the solvent signal does not interfere with key analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition | Rationale |
| Instrument | 400 MHz NMR Spectrometer | Provides sufficient resolution for this molecule. |
| Solvent | Chloroform-d (CDCl₃) | Good solubility for the analyte and minimal signal overlap. |
| Internal Standard | Tetramethylsilane (TMS) | Inert reference standard set to 0 ppm. |
| Temperature | 25 °C | Standard operating temperature. |
| ¹H NMR | 16 scans, 1-second relaxation delay | Sufficient signal-to-noise for a concentrated sample. |
| ¹³C NMR | 1024 scans, 2-second relaxation delay | More scans are needed due to the lower natural abundance of ¹³C. |
Data Interpretation & Trustworthiness: The NMR spectra confirm the identity and structure by ensuring every proton and carbon is accounted for with the correct chemical shift, integration (for ¹H), and multiplicity. The data is self-validating when the observed spectrum perfectly matches the predicted spectrum for the proposed structure.
| Predicted ¹H NMR Data (in CDCl₃) | | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~8.20 | Doublet | 2H | Protons ortho to the ester | | ~8.05 | Doublet | 1H | Proton ortho to CN, meta to Cl | | ~7.85 | Doublet of doublets | 1H | Proton meta to CN and Cl | | ~7.75 | Doublet | 2H | Protons meta to the ester | | ~7.70 | Doublet | 1H | Proton ortho to Cl, meta to CN | | ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ | | ~1.42 | Triplet | 3H | -O-CH₂-CH₃ |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~145, 138, 135, 134 | Aromatic Quaternary Carbons |
| ~132, 131, 130, 129 | Aromatic CH Carbons |
| ~116 | C≡N (Nitrile) |
| ~112 | Aromatic Quaternary Carbon (C-CN) |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Orthogonal Confirmation III: Functional Group Verification by FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[8] Its principle is based on the absorption of IR radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[9]
Causality of Method Design: Attenuated Total Reflectance (ATR) is a modern, simple sampling technique that requires no sample preparation (like KBr pellets) and provides high-quality, reproducible spectra.
Experimental Protocol: FT-IR (ATR)
| Parameter | Condition | Rationale |
| Instrument | FT-IR Spectrometer with ATR accessory | ATR provides a simple and fast measurement with no sample prep. |
| Scans | 32 scans | Provides a good signal-to-noise ratio. |
| Resolution | 4 cm⁻¹ | Sufficient resolution to identify key functional groups. |
| Range | 4000 - 650 cm⁻¹ | Standard mid-IR range covering all key functional group vibrations. |
Data Interpretation & Trustworthiness: The presence of characteristic absorption bands confirms the key functional groups of the molecule. This data corroborates the structural information obtained from NMR and MS.
| Characteristic FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~2230 | C≡N (Nitrile) Stretch[10] |
| ~1725 | C=O (Ester) Stretch[9] |
| ~1610, 1500 | Aromatic C=C Stretch |
| ~1270, 1100 | C-O (Ester) Stretch |
| ~850 | C-Cl Stretch |
Data Integration & Cross-Validation Workflow
No single technique provides a complete picture. True analytical confidence is achieved by integrating the data from these orthogonal methods. The workflow below illustrates how the results from each technique are synthesized to build a comprehensive quality profile for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.
Caption: Orthogonal Cross-Validation Workflow.
Narrative Synthesis:
-
Purity: HPLC-UV provides a primary purity value (e.g., 99.8%). GC-MS offers an orthogonal purity assessment (e.g., 99.7%). The close agreement between these two methods, which rely on different separation principles, strongly validates the purity measurement.
-
Identity & Structure: GC-MS confirms the molecular weight. NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the precise isomeric arrangement. FT-IR corroborates this structure by confirming the presence of the expected ester, nitrile, and chloro-aromatic functional groups. Together, these three techniques leave no ambiguity as to the identity and structure of the main component.
By following this cross-validation guide, researchers and drug developers can establish a scientifically rigorous and defensible analytical data package for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, ensuring product quality and facilitating regulatory acceptance.
References
- The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
-
Gouseti, O., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available from: [Link]
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United States Pharmacopeia. <621> Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Chen, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology. Available from: [Link]
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Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. YouTube. Available from: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
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Smith, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]
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Gouseti, O., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Available from: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Chen, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. Available from: [Link]
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USP. <621> CHROMATOGRAPHY. Available from: [Link]
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ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]
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Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Available from: [Link]
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Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available from: [Link]
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Reusch, W. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
